Alarin (human)

Neuropeptide Pharmacology Receptor Binding Galanin Receptor Family

Alarin (human) is pharmacologically orthogonal—no detectable binding to GalR1, GalR2, or GalR3 at >1000 nM—making it the only clean probe for isolating galanin-family-sensitive but galanin-receptor-independent pathways. It drives a 500% orexigenic effect yet operates through an unidentified receptor system distinct from galanin. Its superior PCOS diagnostic performance (AUC 0.828 vs. GALP 0.78), 30.2% increase in skeletal muscle glucose uptake via Akt without insulin secretion, and vasoconstrictor activity equipotent to galanin—all galanin-receptor-independent—make it an essential reagent for metabolic-neuroendocrine circuit dissection where receptor cross-talk must be rigorously excluded.

Molecular Formula C127H205N43O35
Molecular Weight 2894.3 g/mol
Cat. No. B3030459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlarin (human)
Molecular FormulaC127H205N43O35
Molecular Weight2894.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CNC=N6)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)N
InChIInChI=1S/C127H205N43O35/c1-63(2)52-83(108(189)151-80(35-22-48-144-127(138)139)105(186)163-89(61-173)123(204)205)159-115(196)92-38-24-50-169(92)121(202)82(39-41-93(131)177)156-102(183)76(33-20-46-142-125(134)135)149-94(178)58-146-101(182)75(32-19-45-141-124(132)133)150-106(187)81(40-42-95(179)180)155-117(198)97(67(7)174)165-107(188)78(31-16-18-44-129)154-118(199)99(69(9)176)167-116(197)96(64(3)4)164-110(191)84(54-71-56-145-74-29-14-13-28-73(71)74)158-103(184)77(30-15-17-43-128)153-114(195)91-37-25-51-170(91)122(203)86(53-70-26-11-10-12-27-70)160-119(200)98(68(8)175)166-112(193)88(60-172)162-111(192)87(59-171)161-104(185)79(34-21-47-143-126(136)137)152-109(190)85(55-72-57-140-62-147-72)157-100(181)66(6)148-113(194)90-36-23-49-168(90)120(201)65(5)130/h10-14,26-29,56-57,62-69,75-92,96-99,145,171-176H,15-25,30-55,58-61,128-130H2,1-9H3,(H2,131,177)(H,140,147)(H,146,182)(H,148,194)(H,149,178)(H,150,187)(H,151,189)(H,152,190)(H,153,195)(H,154,199)(H,155,198)(H,156,183)(H,157,181)(H,158,184)(H,159,196)(H,160,200)(H,161,185)(H,162,192)(H,163,186)(H,164,191)(H,165,188)(H,166,193)(H,167,197)(H,179,180)(H,204,205)(H4,132,133,141)(H4,134,135,142)(H4,136,137,143)(H4,138,139,144)
InChIKeyPCBOMAIVIHZVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alarin (Human) Peptide: Essential Baseline Profile for Scientific Procurement and Experimental Planning


Alarin (human) is a 25-amino acid neuropeptide belonging to the galanin peptide family, generated via alternative splicing of the galanin-like peptide (GALP) gene with exclusion of exon 3 [1]. It shares only its first five N-terminal amino acids with mature GALP and lacks significant homology to galanin, yet demonstrates pleiotropic physiological activities including regulation of feeding behavior, energy homeostasis, glucose metabolism, body temperature, and reproductive function [2]. Notably, its physiological effects do not appear to be mediated through the known galanin receptors (GalR1, GalR2, or GalR3), distinguishing it pharmacologically from other galanin family peptides [3][4].

Why Alarin (Human) Cannot Be Substituted with Galanin or GALP: Key Differentiators for Experimental Integrity


Alarin possesses a fundamentally distinct pharmacological profile compared to galanin and GALP, rendering simple in-class substitution invalid for rigorous experimental design. Unlike galanin and GALP, which exert their central and peripheral effects via the G-protein-coupled galanin receptors (GalR1–3), alarin fails to bind to or activate any known galanin receptor at concentrations up to >1000 nM [1][2]. This receptor orthogonality means that alarin operates through a yet-unidentified receptor system, and its functional outcomes—while overlapping with galanin family members in some contexts—cannot be reliably predicted by galanin or GALP activity data. Furthermore, the distinct peptide sequence of alarin (sharing only 5 N-terminal amino acids with GALP) confers unique tissue distribution patterns and disease association signatures, such as its elevated serum levels in polycystic ovary syndrome (PCOS) and type 2 diabetes, which differ from galanin and GALP profiles [3][4].

Alarin (Human) Evidence-Based Selection Guide: Quantified Differentiation from Galanin and GALP


Receptor Binding Profile: Alarin Exhibits Negligible Affinity for Galanin Receptors Versus Galanin and GALP

In direct radioligand competition binding assays, alarin (human) at concentrations up to >1000 nM fails to compete with [125I]-galanin for binding to any of the three known galanin receptor subtypes (GalR1, GalR2, GalR3) [1]. This is in stark contrast to galanin itself, which binds GalR1 with Kd ≈ 0.1 nM and GalR2 with Kd ≈ 0.5 nM, and GALP which binds all three receptors with nanomolar affinity [2][3]. The receptor orthogonality of alarin is a critical differentiator, as its physiological effects—such as stimulation of food intake and LH secretion—are mediated through a distinct, unidentified receptor system [1].

Neuropeptide Pharmacology Receptor Binding Galanin Receptor Family

Vasoactivity: Alarin Demonstrates Comparable Potency to Galanin in Reducing Cutaneous Blood Flow but via a Distinct Mechanism

In a murine cutaneous microvasculature model, alarin (human) exhibited potent and dose-dependent vasoconstrictor activity, reducing skin blood flow with similar efficacy to galanin and GALP [1]. However, this vasoactive effect occurs in the absence of galanin receptor binding, confirming that alarin's vascular actions are mediated through an alternative, non-galanin receptor pathway [2]. This functional redundancy with distinct molecular underpinnings highlights alarin's value in studying non-canonical vasoregulatory mechanisms.

Vascular Pharmacology Neuropeptide Function Microcirculation

Orexigenic Potency: Alarin Stimulates Food Intake 500% Over Baseline in Rats, Surpassing Reported Galanin Effects

Intracerebroventricular (i.c.v.) administration of alarin (30 nmol) to ad libitum fed male rats significantly increased acute food intake to 500% of saline control responses [1]. At a lower dose (1.0 nmol i.c.v.), alarin significantly increased food intake from 30 to 120 minutes post-injection in mice [2]. While galanin also stimulates feeding, its maximal effect is typically in the range of 150-250% of baseline under similar conditions [3]. Alarin's pronounced orexigenic activity, coupled with its receptor orthogonality, positions it as a unique tool for dissecting appetite-regulatory circuits independent of galanin receptor signaling.

Appetite Regulation Energy Homeostasis In Vivo Pharmacology

Glucose Uptake Enhancement: Alarin Increases Skeletal Muscle 2-DG Uptake by 30.2% in Diabetic Rats, Independent of Insulin

Central i.c.v. administration of alarin to type 2 diabetic rats significantly enhanced 2-deoxy-[3H]-D-glucose (2-DG) uptake in skeletal muscle by 30.2% compared to vehicle controls (P < 0.05) [1]. This effect was accompanied by increased glucose infusion rates in hyperinsulinemic-euglycemic clamp tests, elevated GLUT4 translocation, and activation of the Akt signaling pathway, all independent of insulin stimulation [1][2]. In contrast, galanin has been reported to inhibit glucose-stimulated insulin secretion and can impair glucose tolerance [3]. Alarin's ability to promote glucose uptake directly in peripheral tissues without exacerbating hyperinsulinemia distinguishes it as a candidate for investigating insulin-sensitizing mechanisms.

Glucose Metabolism Insulin Resistance Diabetes Research

PCOS Biomarker Potential: Serum Alarin Predicts PCOS with AUC 0.828, Surpassing GALP (AUC 0.78)

In a clinical case-control study of 103 PCOS patients and 89 controls, serum alarin concentrations were significantly elevated in PCOS patients (P < 0.05) and demonstrated superior predictive performance for PCOS diagnosis compared to GALP [1]. Receiver operating characteristic (ROC) curve analysis yielded an area under the curve (AUC) of 0.828 (95% CI: 0.766-0.889) for alarin, versus 0.78 (95% CI: 0.713-0.847) for GALP [1]. Additionally, serum alarin levels correlated positively with insulin resistance markers (HOMA-IR) and luteinizing hormone (LH), and were independently associated with PCOS risk (OR = 1.77, P < 0.001) [2]. This quantitative superiority establishes alarin as a more sensitive circulating biomarker for PCOS than its peptide family counterpart.

Reproductive Endocrinology Biomarker Discovery Polycystic Ovary Syndrome

Antimicrobial Activity: Alarin Exhibits Selective Antibacterial Action Against Gram-Negative Bacteria

Alarin (human) has been reported to possess antimicrobial activity specifically against Gram-negative bacteria, as documented in functional annotation databases [1]. While quantitative MIC (minimum inhibitory concentration) data are not yet published in primary literature, this selective Gram-negative activity is a distinct functional property not shared by galanin or GALP, which lack known direct antimicrobial effects [2]. The underlying mechanism is presumed to involve membrane disruption typical of cationic antimicrobial peptides, though detailed mechanistic studies are lacking. This unique antimicrobial profile warrants further investigation but provides preliminary justification for selecting alarin in host defense peptide research.

Antimicrobial Peptides Host Defense Gram-Negative Bacteria

Alarin (Human) Peptide: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating Galanin Receptor-Independent Neuroendocrine Signaling Pathways

Alarin's negligible affinity for GalR1–3 (IC50 >1000 nM) [1] makes it an essential tool for dissecting neuroendocrine circuits that are activated by galanin family peptides but operate through distinct, unidentified receptors. Researchers can employ alarin to selectively probe receptor pathways that are not confounded by galanin receptor cross-talk. This is particularly valuable for studies on feeding behavior, where alarin's robust orexigenic effect (500% increase in food intake) [2] can be compared directly with galanin to identify receptor-specific versus convergent downstream signaling.

Developing High-Sensitivity Biomarker Assays for Polycystic Ovary Syndrome (PCOS)

Given alarin's superior diagnostic performance for PCOS compared to GALP (AUC 0.828 vs. 0.78) [3], it is the preferred analyte for developing next-generation immunoassays (ELISA, multiplex panels) aimed at PCOS risk stratification or diagnosis. Its strong correlation with insulin resistance markers (HOMA-IR) and luteinizing hormone (LH) in PCOS patients [4] supports its integration into panels assessing metabolic-reproductive endocrine dysfunction.

Exploring Insulin-Independent Glucose Disposal Mechanisms in Type 2 Diabetes Models

Alarin's demonstrated ability to increase skeletal muscle glucose uptake by 30.2% in diabetic rats via Akt pathway activation, without stimulating insulin secretion [5], positions it as a key reagent for investigating insulin-sensitizing or insulin-mimetic pathways. This application is particularly relevant for diabetes research aiming to identify novel therapeutic targets that bypass insulin resistance. Unlike galanin, which suppresses insulin secretion [6], alarin promotes glucose disposal, offering a contrasting pharmacological probe.

Dissecting Galanin Receptor-Independent Vasoregulation in Microvascular Studies

Alarin's vasoconstrictor and anti-edema activities in the cutaneous microvasculature, which occur with potency comparable to galanin yet are independent of galanin receptors [7][8], make it an ideal peptide for studying non-canonical vasoregulatory pathways. This is particularly useful for researchers seeking to differentiate galanin receptor-mediated vascular effects from those mediated by alternative receptor systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alarin (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.